![molecular formula C19H15Cl2NOS2 B2429520 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251096-90-9](/img/structure/B2429520.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C19H15Cl2NOS2 and a molecular weight of 408.36. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxamide group and a sulfanyl group. The sulfanyl group is further connected to a 2,6-dichlorobenzyl group. The carboxamide nitrogen is bonded to a 4-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
- The compound is used in coordination chemistry, specifically in the synthesis of dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, including vinyl-addition polymerization of norbornene (Siedle et al., 2007).
Synthesis and Structural Analysis
- It serves as a precursor for various derivatives in the field of synthetic chemistry. For instance, its derivatives have been synthesized and characterized, including their molecular structures through X-ray crystallography (Stolarczyk et al., 2018).
Pharmaceutical Research
- Certain derivatives of the compound have been studied for their cytotoxic activity, offering insights into potential therapeutic applications. For example, some derivatives have shown activity against specific cancer cell lines (Stolarczyk et al., 2018).
Material Science
- Its derivatives have been utilized in the synthesis of transparent aromatic polyimides. These materials, featuring high refractive indices and small birefringence, have potential applications in optoelectronics and as advanced polymer materials (Tapaswi et al., 2015).
Molecular Docking Studies
- The compound and its derivatives have been the subject of molecular docking studies, indicating potential for interaction with biological targets. Such studies can provide valuable information for the design of new drugs (Alzoman et al., 2015).
Anti-Helicobacter Pylori Agents
- Novel structures derived from the compound have shown potent and selective activities against Helicobacter pylori, a significant gastric pathogen, suggesting its potential in developing new treatments for infections caused by this bacterium (Carcanague et al., 2002).
Advanced Polymer Synthesis
- The compound's derivatives are used in the preparation of new polyamide-imides with potential applications in high-performance materials, due to their outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c1-12-5-7-13(8-6-12)22-19(23)18-17(9-10-24-18)25-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGOJAQPZQPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

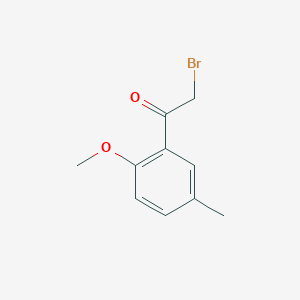
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)
![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)
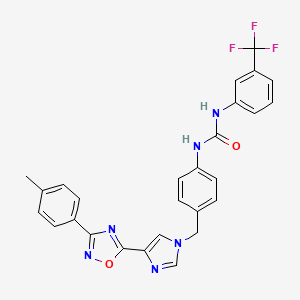
![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)
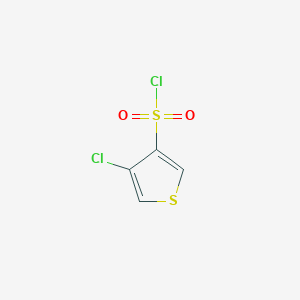
![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
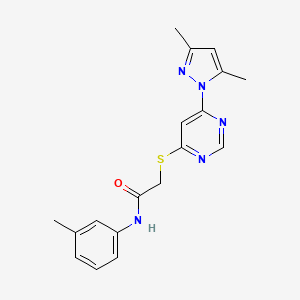
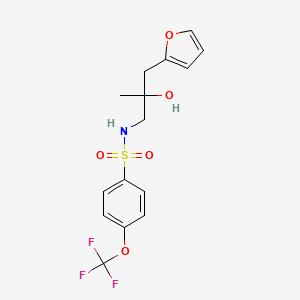
![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)